gamma-Aminobutyrylcholine

Description

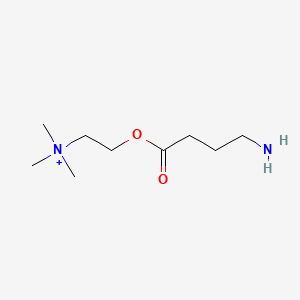

Gamma-aminobutyrylcholine (GABAC) is a choline-containing derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system (CNS). GABAC may theoretically act as a neuromodulator or precursor for acetylcholine and GABA pathways, though its exact pharmacological profile remains understudied .

Properties

CAS No. |

541-18-4 |

|---|---|

Molecular Formula |

C9H21N2O2+ |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(4-aminobutanoyloxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C9H21N2O2/c1-11(2,3)7-8-13-9(12)5-4-6-10/h4-8,10H2,1-3H3/q+1 |

InChI Key |

OOIACSCGKZSYOU-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)CCCN |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCCN |

Synonyms |

gamma-aminobutyrylcholine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Gamma-Hydroxybutyrate (GHB)

- Structure : GHB is a short-chain fatty acid derivative with a hydroxyl group, whereas GABAC contains a choline moiety linked to GABA.

- Pharmacology : GHB acts as a CNS depressant, binding to GABAB receptors and GHB-specific receptors, inducing sedation and euphoria. In contrast, GABAC’s hypothesized dual mechanism may involve cholinergic and GABAergic pathways .

- Toxicity: GHB overdose causes respiratory depression, coma, and death, with acute toxicity reported at doses >20 mg/kg. GABAC’s toxicity profile is unknown but may differ due to its choline component .

Acetylcholine (ACh)

- Structure : ACh comprises choline linked to an acetyl group, while GABAC replaces the acetyl with GABA.

- Function: ACh is a key neurotransmitter in the parasympathetic nervous system.

Phosphatidylcholine Analogues (e.g., 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine)

- Structure : Phosphatidylcholines feature a glycerol backbone with fatty acids and a phosphocholine group. GABAC lacks the glycerol and fatty acid chains but shares the phosphocholine motif.

- Applications : Phosphatidylcholines are critical for cell membrane integrity and drug delivery systems. GABAC’s smaller structure may limit its role in lipid membranes but enhance its solubility for CNS targeting .

Pharmacokinetic and Metabolic Comparisons

*Hypothetical data due to lack of direct studies.

Therapeutic and Research Implications

- GABAC’s structural similarity to GHB suggests possible sedative effects, but its choline component might mitigate addiction risks .

- Phosphatidylcholines : Utilized in liposomal drug delivery. GABAC’s smaller size could enhance blood-brain barrier penetration for neurodegenerative therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.